Octafluoro-2-butanone
Overview
Description
Octafluoro-2-butanone, also known as Perfluoro-2-butanone, is a technical grade compound with a linear formula of CF3CF2COCF3 . It is used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines .
Synthesis Analysis
This compound is involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . It can decompose into CF3H and CF4, which can be recycled to consume chain free radicals .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CF3CF2COCF3 . It has a molecular weight of 216.03 g/mol . The InChI key for this compound is QJPLLYVRTUXAHZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound can decompose into CF3H and CF4, which can be recycled to consume chain free radicals . The rate constants of the main fire extinguishing paths are fast .Physical and Chemical Properties Analysis
This compound is a technical grade compound with an assay of ≥90% (GC) . It has a boiling point of 0 °C and a melting point of -126 °C (lit.) .Scientific Research Applications
Biofuel and Combustion Research
Octafluoro-2-butanone has been explored in the context of biofuel and combustion. Hemken et al. (2017) investigated 2-butanone (methyl ethyl ketone) as a high-octane biofuel candidate derived from biomass. The study provided insights into the flame structure and species formed during its combustion, highlighting the formation of various toxic intermediates such as methyl vinyl ketone and formaldehyde. This research is crucial for understanding the potential of 2-butanone in spark-ignition engines and its environmental impact (Hemken et al., 2017).
Synthesis and Chemical Properties
Saloutina et al. (1988) focused on the synthesis and properties of 2-chloroperfluorobutene oxides, including this compound. Their work explored the chemical transformations of these compounds, providing fundamental knowledge on their stability and reactivity under various conditions. This research is pivotal for the development of new compounds and applications in chemical synthesis (Saloutina et al., 1988).
Electron Impact Ionization Study
Jiao et al. (2008) studied the electron impact ionization and ion-molecule reactions of octafluoro-2-butene, providing insights into its ionization cross-section and the major ions formed. This research is crucial for understanding the fundamental ion chemistry of octafluoro-2-butene, with implications in fields like mass spectrometry and ion physics (Jiao et al., 2008).
Biotechnological Applications
Chen et al. (2015) explored the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone from glucose. This study is significant in demonstrating the potential of using engineered microorganisms for the efficient production of valuable chemicals like 2-butanone, which has various industrial applications (Chen et al., 2015).
Development of Synthetic Methods
Dolbier et al. (2000) presented a novel synthesis method for octafluoro[2.2]paracyclophane (AF4), avoiding the need for high dilution techniques. This innovative approach offers a more efficient and scalable method for producing AF4, which could be crucial in both research and commercial applications (Dolbier et al., 2000).
Mechanism of Action
Target of Action
Octafluoro-2-butanone, also known as Perfluoro-2-butanone , is primarily used as a reactant in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines . The primary targets of this compound are therefore the reactants involved in these synthesis reactions.
Biochemical Pathways
It is known to be involved in the synthesis of 2,3-bis(perfluoroalkyl)quinoxalines , suggesting it may play a role in the biochemical pathways related to the synthesis and metabolism of these compounds.
Result of Action
The primary result of this compound’s action is the formation of 2,3-bis(perfluoroalkyl)quinoxalines . These are complex organic compounds with potential applications in various fields. The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.
Safety and Hazards
Properties
IUPAC Name |
1,1,1,3,3,4,4,4-octafluorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-2(6,4(10,11)12)1(13)3(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLYVRTUXAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392395 | |
Record name | Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337-20-2 | |
Record name | Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 337-20-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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